4-Hydroxymandelate

Description

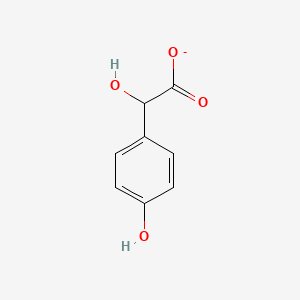

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXHKYRQLYQUIH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)[O-])O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Discovery and Biosynthesis of 4-Hydroxymandelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelate (4-HMA) is an alpha-hydroxy acid that has emerged as a significant intermediate in distinct metabolic pathways across different domains of life. Initially identified as a key precursor in the biosynthesis of non-proteinogenic amino acids in bacteria, its recent discovery as an integral component of coenzyme Q10 (CoQ10) synthesis in humans has broadened its biological importance. This guide provides a comprehensive overview of the discovery, biosynthesis, and enzymatic machinery involved in the production of this compound, tailored for a technical audience.

Discovery of this compound

The discovery of this compound has followed two distinct narratives: one in the realm of microbial secondary metabolism and a more recent revelation in fundamental human metabolism.

In Microbial Systems:

This compound was first identified as a crucial intermediate in the biosynthetic pathway of 4-hydroxyphenylglycine (HPG).[1] HPG is a non-proteinogenic amino acid that serves as a building block for a class of glycopeptide antibiotics, most notably vancomycin and chloroeremomycin, produced by actinomycetes such as Amycolatopsis orientalis.[1][2][3][4][5] The pathway was elucidated through the characterization of the gene clusters responsible for the synthesis of these antibiotics, where the enzyme this compound synthase was identified as the catalyst for 4-HMA formation.[4][5]

In Mammalian Systems:

More recently, this compound was unexpectedly discovered to be an intermediate in the biosynthesis of the coenzyme Q10 (CoQ10) headgroup in human cells.[6][7] This finding was the result of an untargeted metabolomics approach using stable isotope labeling with 18O2 to identify novel oxygen-dependent metabolic pathways.[6][8] The most significantly labeled metabolite in these experiments was identified as 4-HMA, revealing a previously unknown step in human CoQ10 synthesis.[6] This discovery has provided crucial insights into certain neurological diseases associated with deficiencies in the enzyme responsible for its synthesis.[6][8] It has also been noted that 4-HMA can be produced in rabbits from the catabolism of tyrosine.[6]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the aromatic amino acid L-tyrosine. The central step is the conversion of a tyrosine-derived intermediate by a specific class of dioxygenase enzymes.

Precursor Molecule:

The direct precursor for this compound is 4-hydroxyphenylpyruvate (4-HPP) .[1][2][6] 4-HPP is a keto acid derived from the transamination of L-tyrosine. L-tyrosine itself can be synthesized from L-phenylalanine via the action of phenylalanine hydroxylase.[6]

Key Enzymatic Step:

The conversion of 4-hydroxyphenylpyruvate to this compound is catalyzed by the enzyme This compound synthase (HmaS) , also known as hydroxymandelate synthase (HMS).[1][2][6][9] This enzyme is a non-heme Fe(II)-dependent dioxygenase.[2][10][11] The reaction involves the oxidative decarboxylation of 4-HPP, where one atom of molecular oxygen is incorporated into the newly formed hydroxyl group of 4-HMA, and the other is incorporated into the released carbon dioxide molecule.[9][10]

In Humans:

In human cells, the enzyme responsible for this conversion is hydroxyphenylpyruvate dioxygenase-like (HPDL) .[6][7][8] HPDL was a protein of previously unknown function and is a homolog of the bacterial HmaS.[6] It is important to distinguish HmaS/HPDL from a related enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD), which also utilizes 4-HPP as a substrate but catalyzes its conversion to homogentisate, a key step in tyrosine catabolism.[2][10][11] The difference in the products of these two enzymes lies in the site of hydroxylation on the substrate.[10][11]

Downstream Metabolism:

In the context of glycopeptide antibiotic biosynthesis in bacteria, this compound is further metabolized to 4-hydroxyphenylglycine (HPG). This subsequent pathway involves two key steps:

-

Oxidation: this compound is oxidized to 4-hydroxyphenylglyoxylate. This reaction is catalyzed by either This compound oxidase (HmO) , a flavoprotein that uses O2, or an NAD+-dependent (S)-mandelate dehydrogenase .[2][5][12][13][14]

-

Transamination: 4-hydroxyphenylglyoxylate is then converted to (S)-4-hydroxyphenylglycine by a transaminase , which utilizes an amino donor such as L-tyrosine.[2][5][13]

Quantitative Data

The following tables summarize key quantitative data related to this compound production and the kinetics of this compound synthase.

Table 1: Microbial Production of this compound

| Organism | Engineering Strategy | Titer | Reference |

| Escherichia coli | Heterologous expression of synthetic HmaS, pathway optimization | 15.8 g/L | [1] |

| Saccharomyces cerevisiae | Expression of HmaS from Amycolatopsis orientalis | 119 mg/L | [15] |

| Saccharomyces cerevisiae | Pathway engineering and expression of HmaS from Nocardia uniformis | > 1 g/L | [15] |

Table 2: Kinetic Parameters of this compound Synthase from Amycolatopsis orientalis

| Parameter | Value | Method | Reference |

| Kd for 4-HPP | 59 µM | Anaerobic titration | [16] |

| k1 (Binding) | 1 x 105 M-1s-1 | Pre-steady-state kinetics | [16] |

| k2 | 250 s-1 | Pre-steady-state kinetics | [16] |

| k3 | 5 s-1 | Pre-steady-state kinetics | [16] |

| k4 (Rate-limiting step) | 0.3 s-1 | Pre-steady-state kinetics | [16] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the study of this compound biosynthesis.

1. Heterologous Expression and Purification of this compound Synthase (HmaS)

-

Gene Synthesis and Cloning: The gene encoding HmaS from Amycolatopsis orientalis is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pET-28a(+), which often includes a polyhistidine tag for purification.[12][14]

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in a suitable medium (e.g., Luria-Bertani) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight.[12]

-

Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The His-tagged protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC) with a nickel-nitrilotriacetic acid (Ni-NTA) resin. The protein is eluted with an imidazole gradient, and the purity is assessed by SDS-PAGE.

2. In Vitro Enzyme Activity Assay

-

Coupled Spectrophotometric Assay: The activity of HmaS can be measured using a coupled assay with this compound oxidase (HmO). In this assay, the 4-HMA produced by HmaS is immediately converted to 4-hydroxybenzoylformate by HmO. The formation of 4-hydroxybenzoylformate can be monitored spectrophotometrically.[17][18]

-

HPLC-Based Assay: A direct method involves incubating the purified HmaS with its substrate, 4-HPP, in a suitable buffer at a specific temperature. The reaction is quenched at different time points, and the reaction mixture is analyzed by high-performance liquid chromatography (HPLC) to quantify the amount of 4-HMA produced.[12]

3. Isotope Labeling and Metabolite Analysis in Cell Culture

-

Cell Culture and Labeling: Human cell lines (e.g., MIAPACA2) are cultured in a medium containing a stable isotope-labeled precursor, such as 13C9-tyrosine or in an atmosphere containing 18O2 gas.[6]

-

Metabolite Extraction: After a defined incubation period, the cells are harvested, and polar metabolites are extracted using a solvent system such as a mixture of methanol, acetonitrile, and water.

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of the stable isotopes into this compound and other metabolites is determined by the mass shift in the corresponding peaks in the mass spectrum. This allows for the tracing of the metabolic pathway and the identification of newly synthesized molecules.[6]

Visualizations

Caption: Biosynthesis pathway of this compound and its downstream products.

Caption: Workflow for heterologous expression and characterization of HmaS.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Polar Oxy-metabolome Reveals the this compound CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The polar oxy-metabolome reveals the this compound CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthase - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Evidence for the mechanism of hydroxylation by 4-hydroxyphenylpyruvate dioxygenase and hydroxymandelate synthase from intermediate partitioning in active site variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis. | Sigma-Aldrich [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Chemical properties and structure of 4-Hydroxymandelate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymandelate, a key aromatic alpha-hydroxy acid, holds significant interest in biomedical research and drug development. It serves as a crucial intermediate in the biosynthesis of essential compounds, including the antioxidant Coenzyme Q10, and is a valuable precursor in the synthesis of pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of this compound, supplemented with detailed experimental protocols and data presented for clarity and practical application.

Chemical Properties and Structure

This compound, also known as p-hydroxymandelic acid, is an organic compound with the chemical formula C₈H₈O₄.[3] It is structurally characterized by a benzene ring substituted with a hydroxyl group and a hydroxyacetic acid moiety. This structure confers both acidic and phenolic properties to the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that the compound typically exists as a monohydrate.[4][5]

| Property | Value | Source |

| Molecular Formula | C₈H₈O₄ | [3] |

| Molar Mass | 168.148 g/mol | [4] |

| Appearance | Light red powder, Colorless crystalline solid, or White to off-white crystalline solid | [4][6][7] |

| Melting Point | 82-85 °C (monohydrate)[5][6][8], 89 °C[4], 103-106 °C[3] | Various |

| pKa (Strongest Acidic) | 3.3 - 3.507 | [3][9] |

| Solubility | Good solubility in water | [5][6][7][8] |

Chemical Structure

This compound possesses a chiral center at the alpha-carbon of the carboxylic acid, leading to the existence of two enantiomers: (R)-4-hydroxymandelic acid and (S)-4-hydroxymandelic acid.[10][11] The specific stereoisomer is often crucial for its biological activity and application in chiral synthesis.

Key Structural Features:

-

Phenolic Hydroxyl Group: Confers antioxidant properties and provides a site for further chemical modification.

-

Alpha-Hydroxy Carboxylic Acid Moiety: Responsible for its acidic nature and participation in various metabolic reactions.

-

Aromatic Ring: Provides a scaffold for interactions with biological targets.

Biological Significance and Signaling Pathways

This compound is a metabolite found in various organisms, from bacteria to humans.[12] Its significance stems from its role as an intermediate in key metabolic pathways.

Biosynthesis of Coenzyme Q10

Recent research has identified (S)-4-hydroxymandelate as a crucial intermediate in the biosynthesis of the headgroup of Coenzyme Q10 (CoQ10) in human cells.[12][13] This discovery has shed light on the previously incomplete understanding of CoQ10 synthesis. The pathway begins with the conversion of 4-hydroxyphenylpyruvate, a derivative of the amino acid tyrosine.

The enzymatic conversion of 4-hydroxyphenylpyruvate to this compound is a key step in this pathway. The enzyme this compound synthase catalyzes this reaction.[14]

References

- 1. P-Hydroxymandelic Acid/4-Hydroxymandelic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. p-Hydroxymandelic acid | CAS#:1198-84-1 | Chemsrc [chemsrc.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. chembk.com [chembk.com]

- 7. CAS 184901-84-6: DL-4-hydroxymandelic acid monohydrate [cymitquimica.com]

- 8. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [chemicalbook.com]

- 9. shop.galochrom.cz [shop.galochrom.cz]

- 10. (R)-4-hydroxymandelic acid | C8H8O4 | CID 440639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (S)-4-hydroxymandelic acid | C8H8O4 | CID 439940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The Polar Oxy-metabolome Reveals the this compound CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound synthase - Wikipedia [en.wikipedia.org]

The Pivotal Role of 4-Hydroxymandelate in Mammalian Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxymandelate (4-HMA) has emerged as a critical metabolite in mammalian cells, primarily recognized for its indispensable role as an intermediate in the biosynthesis of Coenzyme Q10 (CoQ10). This essential lipid-soluble antioxidant and electron carrier in the mitochondrial respiratory chain is vital for cellular energy production and protection against oxidative stress. The synthesis of 4-HMA is catalyzed by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL), which converts 4-hydroxyphenylpyruvate (4-HPPA), a catabolite of tyrosine. Dysregulation of the HPDL/4-HMA axis has been implicated in a range of pathologies, including severe neurological disorders and cancer, making it a compelling area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the biological significance of 4-HMA, detailing its synthesis, metabolic fate, and association with disease. It further outlines key experimental protocols for its study and presents available quantitative data to support researchers and drug development professionals in this burgeoning field.

Introduction to this compound

This compound, a phenolic acid, was relatively uncharacterized in mammalian metabolism until recent discoveries highlighted its crucial position in the CoQ10 biosynthetic pathway.[1][2] Its precursor, 4-hydroxyphenylpyruvate, is derived from the essential amino acid tyrosine.[1] The identification of 4-HMA has filled a long-standing gap in our understanding of how the benzoquinone headgroup of CoQ10 is synthesized in mammals.

The Central Role of 4-HMA in Coenzyme Q10 Biosynthesis

The synthesis of CoQ10 is a complex process involving multiple enzymatic steps. A key breakthrough was the identification of hydroxyphenylpyruvate dioxygenase-like (HPDL) as the enzyme responsible for the conversion of 4-HPPA to 4-HMA.[1][2][3] This reaction is a critical and previously unknown step in the non-canonical tyrosine catabolism pathway that leads to the formation of the CoQ10 headgroup.[1] Following its synthesis, 4-HMA is further metabolized to 4-hydroxybenzoate (4-HB), the immediate precursor for the CoQ10 ring structure.[4]

The HPDL-Catalyzed Reaction

HPDL is an iron-dependent dioxygenase that catalyzes the conversion of 4-HPPA to 4-HMA.[1] This enzymatic step is crucial for the downstream synthesis of CoQ10.

Diagram: Coenzyme Q10 Biosynthesis Pathway Involving this compound

Caption: The biosynthetic pathway of Coenzyme Q10 highlighting the role of 4-HMA.

Pathophysiological Significance of the HPDL/4-HMA Axis

The importance of the HPDL-mediated synthesis of 4-HMA is underscored by the severe clinical consequences of its disruption.

Neurological Disorders

Biallelic mutations in the HPDL gene have been identified as the cause of a spectrum of neurodevelopmental disorders, ranging from severe infantile-onset encephalopathy to adolescent-onset hereditary spastic paraplegia.[5] These conditions are often characterized by a deficiency in CoQ10.[4] Preclinical studies in mice lacking HPDL have shown that supplementation with 4-HMA can restore CoQ10 synthesis and alleviate some of the associated neurological deficits.[4] This has opened promising avenues for therapeutic interventions in patients with HPDL deficiency.[4]

Cancer

Emerging evidence suggests a role for HPDL and, by extension, 4-HMA metabolism in cancer. Overexpression of HPDL has been observed in certain cancers, and it may contribute to tumor growth by supporting mitochondrial respiration and CoQ10-dependent processes.[1] Further research is needed to fully elucidate the role of the HPDL/4-HMA pathway in different cancer types and its potential as a therapeutic target.

Quantitative Data on this compound and HPDL

While research in this area is rapidly evolving, specific quantitative data remains limited in the public domain. The following tables summarize the currently available information.

Table 1: Qualitative and Semi-Quantitative Observations of 4-HMA Levels in Mammalian Cells

| Cell Line | Condition | Observation | Reference |

| MIAPACA2 (Pancreatic Cancer) | 3% ¹⁸O₂ | ~80-90% ¹⁸O-labeled 4-HMA | [1] |

| Various Human Cell Lines | 3% ¹⁸O₂ | >60% ¹⁸O-labeled 4-HMA | [1] |

| MIAPACA2 | Hypoxia (<1% O₂) | Decreased 4-HMA levels | [1] |

| MIAPACA2 | IOX1 (Dioxygenase inhibitor) | Decreased 4-HMA levels | [1] |

| MIAPACA2 | DFO (Iron chelator) | Decreased 4-HMA levels | [1] |

| MIAPACA2 | Ascorbate | Increased intracellular 4-HMA | [1] |

| MIAPACA2 | 21% O₂ vs 3% O₂ | Lower 4-HMA levels at 21% O₂ | [1] |

Table 2: Effects of 4-HMA Supplementation

| Cell/Organism Model | Condition | Effect | Reference |

| HPDL Knockout (KO) PDAC cells | Exogenous 4-HMA or 4-HB | Increased 3D growth and Oxygen Consumption Rate (OCR) | [1] |

| Mice engineered to lack HPDL | 4-HMA replacement therapy | Partial reversal of cerebellar and Purkinje cell abnormalities | [4] |

| COQ2-deficient human fibroblasts | 4-HMA supplementation | Rescue of CoQ10 biosynthesis | [6] |

Note: Specific concentrations and dose-response data are not yet widely published.

Table 3: HPDL Enzyme Kinetics

| Enzyme | Substrate | Kₘ | Vₘₐₓ | Source Organism | Reference |

| HPDL | 4-HPPA | Not Reported | Not Reported | Human | - |

| HPD (homolog) | 4-HPPA | - | - | Human Liver | [7] |

Note: The kinetic parameters for human HPDL are not yet available in the cited literature. The provided reference for the homolog HPD describes a kinetic mechanism but does not report specific Kₘ and Vₘₐₓ values in its abstract.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol provides a general framework for the analysis of 4-HMA in cultured mammalian cells.

Diagram: Workflow for 4-HMA Quantification

Caption: General workflow for the quantification of 4-HMA from cultured cells.

Methodology:

-

Cell Culture and Harvesting: Culture mammalian cells to the desired confluency. For adherent cells, wash with ice-cold 0.9% NaCl solution, then scrape cells into a collection tube. For suspension cells, pellet by centrifugation and wash with ice-cold 0.9% NaCl.

-

Metabolite Extraction:

-

Add a pre-chilled extraction solution (e.g., 80% methanol in water) to the cell pellet.[8]

-

Vortex thoroughly and incubate at a low temperature (e.g., 4°C or on ice) to precipitate proteins and extract metabolites.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the polar metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatography: Employ a suitable column for separation, such as a hydrophilic interaction chromatography (HILIC) column for polar metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in a targeted multiple reaction monitoring (MRM) mode for sensitive and specific detection of 4-HMA. The precursor and product ion transitions for 4-HMA should be optimized.

-

-

Quantification:

-

Prepare a standard curve using a pure 4-HMA standard.

-

Quantify the amount of 4-HMA in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to a measure of cell number or total protein content.

-

HPDL Enzyme Activity Assay

This spectrophotometric assay provides a method to measure the activity of HPDL.

Diagram: HPDL Activity Assay Principle

Caption: Principle of a coupled spectrophotometric assay for HPDL activity.

Methodology (Conceptual):

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., phosphate buffer at a specific pH).

-

Prepare a stock solution of the substrate, 4-HPPA.

-

Prepare a solution of a chromogenic peroxidase substrate (e.g., pyrogallol, o-dianisidine).[9]

-

Prepare a solution of horseradish peroxidase (HRP).

-

Prepare the enzyme source (e.g., purified recombinant HPDL or cell lysate containing HPDL).

-

-

Assay Procedure:

-

In a microplate well or cuvette, combine the reaction buffer, chromogenic substrate, and HRP.

-

Initiate the reaction by adding the HPDL enzyme source and the 4-HPPA substrate.

-

The HPDL reaction produces H₂O₂, which is then used by HRP to oxidize the chromogenic substrate, resulting in a color change.

-

Monitor the increase in absorbance at the appropriate wavelength over time using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that produces a certain amount of product per unit of time under specified conditions.

-

Cell Culture for Studying 4-HMA Metabolism

Standard mammalian cell culture techniques are employed to study 4-HMA metabolism.

Methodology:

-

Cell Line Selection: Choose a relevant mammalian cell line (e.g., fibroblasts, hepatocytes, or a cancer cell line).

-

Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.[11]

-

Experimental Setup:

-

For studying the effects of 4-HMA, supplement the culture medium with varying concentrations of 4-HMA.

-

To investigate the biosynthesis of 4-HMA, stable isotope-labeled precursors like ¹³C-tyrosine can be used.[1]

-

To study the role of HPDL, gene-editing techniques like CRISPR-Cas9 can be used to create HPDL knockout or knockdown cell lines.[1]

-

-

Sample Collection: At desired time points, harvest the cells and/or culture medium for metabolite analysis as described in Protocol 5.1.

Other Potential Biological Roles of this compound

While the role of 4-HMA in CoQ10 biosynthesis is its most well-defined function in mammalian cells, its structural similarity to other signaling molecules suggests the possibility of other biological activities.

Oxidative Stress Signaling

Given that CoQ10 is a major antioxidant, 4-HMA is indirectly linked to the management of oxidative stress. It is plausible that 4-HMA itself, or its metabolites, could have direct effects on cellular redox signaling pathways, such as the Nrf2 pathway, which is a master regulator of the antioxidant response.[12][13][14] However, direct evidence for 4-HMA's involvement in these pathways in mammalian cells is currently lacking and represents an important area for future research.

Conclusion and Future Directions

The discovery of this compound as a key intermediate in mammalian CoQ10 biosynthesis has significantly advanced our understanding of cellular metabolism and its link to human health and disease. The HPDL/4-HMA axis is a critical pathway with implications for neurological disorders and cancer. While the foundational knowledge has been laid, significant gaps remain. Future research should focus on:

-

Quantitative Analysis: Establishing a comprehensive database of 4-HMA concentrations in various tissues and cell types under different physiological and pathological conditions.

-

Enzyme Kinetics: Detailed characterization of the kinetic properties of human HPDL.

-

Therapeutic Development: Further exploration of 4-HMA and its derivatives as potential therapeutic agents for CoQ10 deficiencies.

-

Expanded Biological Roles: Investigating other potential signaling or metabolic functions of 4-HMA beyond its role as a CoQ10 precursor.

The continued investigation of this compound holds great promise for uncovering new insights into cellular metabolism and for the development of novel therapeutic strategies for a range of human diseases.

References

- 1. The Polar Oxy-metabolome Reveals the this compound CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The polar oxy-metabolome reveals the this compound CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Steady state kinetics of 4-hydroxyphenylpyruvate dioxygenase from human liver (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic, noncatalytic, and inhibitory phenomena: kinetic analysis of (4-hydroxyphenyl)pyruvate dioxygenase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. buckinstitute.org [buckinstitute.org]

- 12. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Concomitant Nrf2- and ATF4-Activation by Carnosic Acid Cooperatively Induces Expression of Cytoprotective Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]

The Pivotal Role of 4-Hydroxymandelate in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelate is a crucial aromatic alpha-hydroxy acid that occupies a central crossroads in microbial metabolism. It serves as a key intermediate in both the construction (anabolism) of high-value secondary metabolites, including vital antibiotics, and the breakdown (catabolism) of various aromatic compounds. A thorough understanding of the enzymatic transformations and intricate pathways involving this compound is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the function of this compound in microbial metabolism, detailing the key enzymes, metabolic pathways, quantitative data, and comprehensive experimental protocols.

Anabolic Pathways: A Gateway to Complex Molecules

In numerous microorganisms, this compound is a critical precursor in the biosynthesis of non-proteinogenic amino acids, which are essential building blocks for a range of bioactive natural products.[1]

Biosynthesis of Glycopeptide Antibiotics

Notably, this compound is an indispensable intermediate in the biosynthetic pathways of glycopeptide antibiotics like vancomycin and the calcium-dependent antibiotic (CDA).[1][2] The pathway typically commences with 4-hydroxyphenylpyruvate (4-HPP), a product of primary metabolism derived from tyrosine or prephenate.[1]

The key enzymatic steps are:

-

Formation of this compound: The enzyme This compound synthase (HmaS) , an Fe(II)-dependent dioxygenase, catalyzes the conversion of 4-hydroxyphenylpyruvate (4-HPP) to (S)-4-hydroxymandelate.[3][4] This reaction involves an oxidative decarboxylation where one oxygen atom is incorporated into the substrate.[5]

-

Oxidation to 4-Hydroxyphenylglyoxylate: Subsequently, the hydroxyl group of this compound is oxidized to a keto group, yielding 4-hydroxyphenylglyoxylate. This transformation is primarily carried out by This compound oxidase (HmO) , a flavoprotein that utilizes molecular oxygen and produces hydrogen peroxide.[2][6] An alternative enzyme for this step is (S)-mandelate dehydrogenase (MdlB) .[7]

-

Transamination to L-p-hydroxyphenylglycine: Finally, a transaminase catalyzes the formation of L-p-hydroxyphenylglycine (L-HPG), the non-proteinogenic amino acid incorporated into the antibiotic structure.[1]

This biosynthetic route is a prime target for metabolic engineering efforts aimed at enhancing the production of these medically important antibiotics.

Figure 1: Biosynthesis of L-p-hydroxyphenylglycine via this compound.

Catabolic Pathways: Degradation of Aromatic Compounds

Microorganisms exhibit remarkable versatility in degrading complex aromatic compounds, often funneling them into central metabolic pathways. This compound has been identified as an intermediate in the catabolism of mandelic acid by some bacteria, such as Pseudomonas convexa.[8] This pathway represents a microbial strategy for the utilization of aromatic compounds as a carbon and energy source.

The enzymatic steps in this degradative pathway are:

-

Hydroxylation of Mandelic Acid: The pathway is initiated by the hydroxylation of L-mandelate at the para position of the aromatic ring to form L-4-hydroxymandelate. This reaction is catalyzed by L-mandelate-4-hydroxylase , a soluble enzyme requiring a tetrahydropteridine cofactor, NADPH, and Fe²⁺ for its activity.[8]

-

Oxidative Decarboxylation: The subsequent step involves the conversion of L-4-hydroxymandelate to 4-hydroxybenzaldehyde and carbon dioxide. This is carried out by L-4-hydroxymandelate oxidase (decarboxylating) , a particulate enzyme that requires FAD and Mn²⁺.[8][9]

-

Further Degradation: The resulting 4-hydroxybenzaldehyde is then further metabolized through a series of enzymatic reactions, including oxidation to 4-hydroxybenzoic acid and subsequent ring cleavage, ultimately feeding into central metabolism.[8]

Figure 2: Catabolism of L-Mandelic Acid via this compound in Pseudomonas convexa.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and pathways involving this compound.

| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) |

| This compound Synthase (HmaS) | Amycolatopsis orientalis | 4-Hydroxyphenylpyruvate | 0.059 (Kd) | 0.3 | ~7.5 | ~30 |

| This compound Oxidase (decarboxylating) | Pseudomonas convexa | DL-4-Hydroxymandelate | 0.44 | Not Reported | 6.6 | 55 |

Table 1: Kinetic parameters of key enzymes in this compound metabolism.[7][8]

| Engineered Microorganism | Product | Titer |

| Saccharomyces cerevisiae | 4-Hydroxymandelic Acid | 119 mg/L (initial strain) |

| Saccharomyces cerevisiae | 4-Hydroxymandelic Acid | > 1 g/L (further engineered) |

| Escherichia coli | 4-Hydroxymandelic Acid | 15.8 g/L (fed-batch fermentation) |

Table 2: Production of 4-hydroxymandelic acid in metabolically engineered microorganisms.[7]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and characterization of key enzymes involved in this compound metabolism.

Protocol 1: Heterologous Expression and Purification of this compound Synthase (HmaS)

1. Gene Cloning and Expression Vector Construction:

-

Synthesize the codon-optimized gene encoding HmaS from Amycolatopsis orientalis (UniProt: O52791).

-

Incorporate appropriate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends of the gene for cloning.

-

Ligate the gene into a suitable expression vector, such as pET-28a(+), which provides an N-terminal His₆-tag for purification.

-

Transform the resulting plasmid into a suitable E. coli expression host, such as BL21(DE3).

2. Protein Expression:

-

Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).

-

Grow the culture overnight at 37°C with shaking.

-

Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

To enhance soluble protein expression, reduce the temperature to 18-25°C and continue incubation for 16-20 hours.[7]

3. Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).[7]

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.[7]

4. Protein Purification:

-

Equilibrate a Ni-NTA affinity column with lysis buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with several volumes of wash buffer (lysis buffer containing 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged HmaS with elution buffer (lysis buffer containing 250-500 mM imidazole).

-

Analyze the purified fractions by SDS-PAGE.

-

Pool the fractions containing the purified protein and perform buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified enzyme in aliquots at -80°C.

Figure 3: Workflow for the expression and purification of HmaS.

Protocol 2: Enzymatic Assay for this compound Synthase (HmaS) Activity

1. Reaction Mixture:

-

50 mM HEPES buffer (pH 7.5)

-

1 mM 4-hydroxyphenylpyruvate (substrate)

-

1 mM Ascorbate

-

0.1 mM FeSO₄

-

Purified HmaS enzyme (concentration to be optimized)

2. Assay Procedure:

-

Pre-incubate the reaction mixture (without the enzyme) at 30°C for 5 minutes.

-

Initiate the reaction by adding the purified HmaS enzyme.

-

Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant for the formation of this compound using reverse-phase HPLC with UV detection.

Protocol 3: Purification and Characterization of L-4-Hydroxymandelate Oxidase (decarboxylating) from Pseudomonas convexa

1. Enzyme Solubilization and Purification:

-

Grow Pseudomonas convexa in a medium containing DL-mandelic acid to induce enzyme expression.

-

Harvest the cells and prepare a cell-free extract.

-

Since the enzyme is membrane-bound, solubilize the membrane fraction using a suitable detergent.

-

The solubilized enzyme can be partially purified using techniques such as ammonium sulfate fractionation and chromatography (e.g., ion-exchange and gel filtration).[1]

2. Enzymatic Assay:

-

The activity of the decarboxylating L-4-hydroxymandelate oxidase can be measured by monitoring the consumption of oxygen using an oxygen electrode or by spectrophotometrically measuring the formation of 4-hydroxybenzaldehyde at its absorbance maximum.[1]

-

A typical reaction mixture would contain:

-

100 mM Potassium phosphate buffer (pH 6.6)

-

0.1 mM FAD

-

1 mM MnCl₂

-

1 mM L-4-hydroxymandelate (substrate)

-

Solubilized/purified enzyme fraction

-

3. Measurement of CO₂ Release:

-

To confirm the decarboxylating activity, the release of CO₂ can be measured. This can be achieved using a ¹⁴C-labeled substrate (4-hydroxy-[carboxyl-¹⁴C]mandelate) and trapping the evolved ¹⁴CO₂ for scintillation counting. A microtiter plate-based CO₂ capture assay can also be adapted for higher throughput.[10]

Figure 4: General workflow for an enzymatic assay.

Conclusion

This compound stands as a pivotal metabolite in the microbial world, linking primary metabolism to the synthesis of complex, bioactive molecules and facilitating the degradation of aromatic compounds. The enzymes that catalyze its formation and conversion are of significant interest to researchers in academia and industry. The detailed understanding of these pathways and the availability of robust experimental protocols are essential for harnessing the full potential of these biocatalytic systems for applications in drug development, biotechnology, and bioremediation. Further research into the regulation of these pathways and the discovery of novel enzymes with improved properties will undoubtedly open new avenues for the sustainable production of valuable chemicals and pharmaceuticals.

References

- 1. Purification and properties of L-4-hydroxymandelate oxidase from Pseudomonas convexa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Evidence for the mechanism of hydroxylation by 4-hydroxyphenylpyruvate dioxygenase and hydroxymandelate synthase from intermediate partitioning in active site variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a carbon dioxide-capture assay in microtiter plate for aspartyl-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4-Hydroxymandelate as a Precursor in Coenzyme Q10 Synthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coenzyme Q10 (CoQ10), an essential component of the electron transport chain and a potent antioxidant, is synthesized endogenously through a complex multi-step pathway. While the general framework of CoQ10 biosynthesis has been established, the precise intermediates and enzymatic players in the initial stages of the pathway in humans have remained elusive for decades. Recent groundbreaking research has illuminated a previously unknown intermediate, 4-hydroxymandelate (4-HMA), and identified a key enzyme, hydroxyphenylpyruvate dioxygenase-like (HPDL), fundamentally reshaping our understanding of how the benzoquinone ring of CoQ10 is formed.[1][2][3] This in-depth technical guide provides a comprehensive overview of the role of this compound in CoQ10 synthesis, detailing the biosynthetic pathway, key enzymes, quantitative data, and relevant experimental protocols.

The Coenzyme Q10 Biosynthetic Pathway: The Central Role of this compound

The biosynthesis of the CoQ10 headgroup originates from the amino acid tyrosine.[4][5] The pathway involves a series of enzymatic modifications to convert tyrosine into 4-hydroxybenzoate (4-HB), the immediate precursor that is prenylated to enter the final stages of CoQ10 synthesis.[6] The recently elucidated role of this compound establishes a critical link in this pathway.[1][7]

The key steps involving this compound are:

-

Conversion of Tyrosine to 4-Hydroxyphenylpyruvate (4-HPPA): The biosynthesis begins with the transamination of tyrosine to form 4-HPPA.

-

Formation of this compound (4-HMA): The enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL) catalyzes the conversion of 4-HPPA to 4-HMA.[1][2][3] This step is a critical and newly identified reaction in the human CoQ10 synthesis pathway.

-

Conversion of this compound to 4-Hydroxybenzoate (4-HB): 4-HMA serves as a precursor to 4-HB. While this conversion is established, the specific human enzyme(s) responsible for this step are currently not definitively identified. Research in microorganisms suggests the involvement of mandelate dehydrogenase or similar oxidoreductases.[8][9]

The subsequent steps involve the prenylation of 4-HB and a series of modifications to the benzoquinone ring to yield the final CoQ10 molecule.

Signaling Pathway Diagram

Caption: Biosynthetic pathway of the Coenzyme Q10 headgroup highlighting the role of this compound.

Quantitative Data

The following tables summarize quantitative data derived from key experiments investigating the role of this compound in CoQ10 synthesis. The data is based on graphical representations from published literature.[1]

Table 1: Relative Levels of this compound (4-HMA) in HPDL Knockout Cells

| Cell Line | Condition | Relative 4-HMA Levels (Normalized to Control) |

| MIAPaCa-2 | Control (sgTomato) | 1.00 |

| MIAPaCa-2 | HPDL KO (sgHPDL #1) | ~0.10 |

| MIAPaCa-2 | HPDL KO (sgHPDL #2) | ~0.15 |

Table 2: Effect of Exogenous Metabolites on Unlabeled CoQ10 Fraction in ¹³C₉-Tyrosine Labeled Cells

| Treatment | Increase in Unlabeled CoQ10 Fraction (%) |

| Control | 20 |

| 4-HPPA | 30 |

| 4-HMA | 30 |

| 4-HB | 30 |

Experimental Protocols

Generation of HPDL Knockout Cell Lines using CRISPR-Cas9

This protocol outlines the general steps for creating an HPDL knockout cell line to study the effects of HPDL deficiency on CoQ10 synthesis.

Materials:

-

Human cell line of interest (e.g., HEK293T, MIAPaCa-2)

-

Lentiviral vector for Cas9 and sgRNA expression (e.g., lentiCRISPRv2)[10]

-

HPDL-targeting single guide RNAs (sgRNAs)

-

Control (non-targeting) sgRNA

-

Lipofectamine 3000 or similar transfection reagent

-

Puromycin or other selection antibiotic

-

HEK293T cells for lentiviral packaging

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Polybrene

-

DNA extraction kit

-

PCR reagents and primers flanking the target site

-

Sanger sequencing reagents

Workflow Diagram:

Caption: Workflow for generating HPDL knockout cell lines using CRISPR-Cas9.

Procedure:

-

sgRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the HPDL gene using a web-based tool. Synthesize and clone the sgRNA oligonucleotides into a lentiviral vector such as lentiCRISPRv2.

-

Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent. Harvest the viral supernatant 48-72 hours post-transfection.[10]

-

Transduction: Transduce the target cell line with the lentiviral particles in the presence of polybrene.

-

Selection: 24-48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.

-

Validation:

-

Genomic DNA Analysis: Isolate single-cell clones and extract genomic DNA. Amplify the targeted region by PCR and perform Sanger sequencing to confirm the presence of insertions or deletions (indels).

-

Western Blot: Confirm the absence of HPDL protein expression in the knockout clones by Western blot analysis.

-

HPDL Enzyme Activity Assay (Adapted from HPPD Assay)

This spectrophotometric assay is adapted from a protocol for 4-hydroxyphenylpyruvate dioxygenase (HPPD), a homolog of HPDL.[11] It measures the consumption of the substrate 4-HPPA.

Materials:

-

Purified recombinant HPDL protein

-

4-Hydroxyphenylpyruvate (4-HPPA) solution

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.0)

-

Iron (II) solution (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)

-

Ascorbate solution

-

96-well microplate

-

Spectrophotometer

Workflow Diagram:

Caption: Workflow for the HPDL enzyme activity assay.

Procedure:

-

Prepare the Assay Plate: In a 96-well plate, add the reaction buffer, iron (II) solution, ascorbate solution, and the purified HPDL enzyme to each well. Include a negative control with lysis buffer instead of the enzyme.

-

Initiate the Reaction: Add varying concentrations of the 4-HPPA substrate to the wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Detection: The remaining 4-HPPA can be quantified. One method involves the formation of an enol-HPP/borate complex which can be measured spectrophotometrically.[11] The decrease in absorbance compared to the no-enzyme control is proportional to the HPDL activity.

LC-MS/MS Quantification of this compound and CoQ10 Precursors

This protocol provides a general framework for the analysis of 4-HMA and other CoQ10 precursors in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells (wild-type and HPDL knockout)

-

Methanol, acetonitrile, water (LC-MS grade)

-

Formic acid or ammonium acetate

-

Internal standards (e.g., ¹³C-labeled versions of the analytes)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

Harvest and count the cells.

-

Perform a metabolite extraction, for example, using a cold solvent mixture like 80% methanol.

-

Add internal standards to the samples.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in a suitable injection solvent.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate the metabolites on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the target analytes using multiple reaction monitoring (MRM) in positive or negative ionization mode. Specific MRM transitions for each analyte and internal standard must be optimized.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the concentration of each analyte based on a standard curve generated from authentic standards.

-

Normalize the metabolite levels to cell number or total protein content.

-

Conclusion and Future Directions

The discovery of this compound as a key intermediate in CoQ10 biosynthesis in humans represents a significant advancement in our understanding of this vital metabolic pathway. The identification of HPDL as the enzyme responsible for its synthesis provides a new target for studying and potentially treating CoQ10 deficiencies. However, a critical gap in our knowledge remains the definitive identification of the human enzyme that converts 4-HMA to 4-HB. Future research should focus on identifying this missing enzyme and further elucidating the regulatory mechanisms governing this new branch of the CoQ10 synthesis pathway. A deeper understanding of these processes will be crucial for the development of novel therapeutic strategies for a range of diseases associated with CoQ10 deficiency.

References

- 1. The Polar Oxy-metabolome Reveals the this compound CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The polar oxy-metabolome reveals the this compound CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MDH1 malate dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis, Deficiency, and Supplementation of Coenzyme Q - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. MDH1 malate dehydrogenase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 4-Hydroxymandelate in Plants and Microbes: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymandelate (4-HMA), a valuable aromatic alpha-hydroxy acid, serves as a key precursor in the synthesis of various pharmaceuticals and fine chemicals. While its biosynthesis and metabolic roles in microbial systems are increasingly well-understood, its natural occurrence, physiological functions, and metabolic pathways in the plant kingdom remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on 4-HMA in both microbes and plants. It details the established microbial biosynthetic pathways, summarizes the limited evidence for its presence in plants, and offers detailed experimental protocols for its extraction, quantification, and the characterization of related enzymatic activities. Furthermore, this guide highlights the significant knowledge gaps concerning plant-derived 4-HMA, thereby identifying promising avenues for future research in plant biochemistry, metabolic engineering, and drug discovery.

Introduction

4-Hydroxymandelic acid (4-HMA) is an aromatic organic compound of significant interest due to its application as a building block in the chemical and pharmaceutical industries. Traditionally synthesized through chemical processes, there is a growing interest in its biocatalytic production from renewable feedstocks. This has spurred research into its natural biosynthetic pathways, particularly in microorganisms. In microbes, 4-HMA is a known intermediate in the biosynthesis of non-ribosomal peptide antibiotics, such as vancomycin.[1][2]

Conversely, the presence and role of 4-HMA in plants are not well-documented. While mandelic acid, a related compound, is known to be of plant origin, specific information on the natural occurrence and physiological significance of 4-HMA in the plant kingdom is scarce.[3] This guide aims to consolidate the existing knowledge on 4-HMA from both microbial and plant sources, providing a technical resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug development.

Microbial Biosynthesis and Metabolism of this compound

The biosynthesis of 4-HMA in microbes is best characterized in the context of antibiotic production. The primary pathway involves the conversion of a precursor derived from the shikimate pathway.

Biosynthetic Pathway from Chorismate

The main route to 4-HMA in several bacteria, including Amycolatopsis orientalis, starts from the aromatic amino acid L-tyrosine, which is itself derived from chorismate. The key steps are as follows:

-

Conversion of L-Tyrosine to 4-Hydroxyphenylpyruvate (4-HPP): This transamination reaction is a common step in tyrosine catabolism.

-

Formation of this compound from 4-HPP: This crucial step is catalyzed by the enzyme This compound synthase (HmaS) , a non-heme Fe(II)-dependent dioxygenase.[1] This enzyme catalyzes the oxidative decarboxylation of 4-HPP to yield (S)-4-HMA.[4]

Key Enzymes in Microbial 4-HMA Biosynthesis

A summary of the key enzymes involved in the microbial production of 4-HMA is presented in Table 1.

| Enzyme | EC Number | Substrate | Product | Cofactors | Source Organism (Example) |

| This compound Synthase (HmaS) | 1.13.11.n/a | 4-Hydroxyphenylpyruvate (4-HPP) | (S)-4-Hydroxymandelate | Fe(II), O₂ | Amycolatopsis orientalis |

| Hydroxymandelate Oxidase (HmO) | 1.1.3.46 | (S)-4-Hydroxymandelate | 4-Hydroxyphenylglyoxylate | FAD | Amycolatopsis orientalis |

| L-4-Hydroxymandelate Oxidase (decarboxylating) | 1.1.3.19 | L-4-Hydroxymandelate | 4-Hydroxybenzaldehyde | FAD, Mn²⁺ | Pseudomonas convexa[5] |

Table 1: Key enzymes in the microbial biosynthesis and metabolism of this compound.

Subsequent Metabolism of 4-HMA in Microbes

Once formed, 4-HMA can be further metabolized. For instance, in Amycolatopsis orientalis, (S)-4-hydroxymandelate is oxidized to 4-hydroxyphenylglyoxylate by hydroxymandelate oxidase (HmO) , a flavoprotein.[5] This intermediate is then a precursor for the biosynthesis of the non-proteinogenic amino acid L-p-hydroxyphenylglycine, a crucial component of vancomycin-group antibiotics.[2]

In other bacteria, such as Pseudomonas convexa, 4-HMA is part of a degradation pathway for mandelic acid. Here, L-4-hydroxymandelate is converted to 4-hydroxybenzaldehyde by a decarboxylating L-4-hydroxymandelate oxidase.[6]

Signaling Pathway for Microbial 4-HMA Biosynthesis

The biosynthesis of 4-HMA in microbes is typically part of a larger secondary metabolic pathway, such as that for antibiotic production. The regulation of these pathways is complex and often involves pathway-specific transcriptional regulators that respond to various internal and external signals.

Microbial biosynthesis of 4-HMA and its subsequent metabolism.

Natural Occurrence of this compound in Plants

The presence of 4-HMA in the plant kingdom is not well-established, and there is a significant lack of quantitative data on its endogenous levels in various plant species. While mandelic acid is recognized as a plant-derived compound, the hydroxylated form, 4-HMA, has been less frequently reported.

Potential Biosynthetic Pathways in Plants

A plausible route for 4-HMA biosynthesis in plants would mirror the microbial pathway, originating from L-tyrosine via 4-HPP. Plants possess the shikimate pathway to produce aromatic amino acids, and tyrosine aminotransferases are ubiquitous. The key missing link is the identification and characterization of a plant enzyme with this compound synthase activity.

It is also conceivable that 4-HMA exists in plants predominantly as glycosides . Glycosylation is a common modification of secondary metabolites in plants, which can affect their solubility, stability, and subcellular localization. The potential existence of this compound glycosides warrants further investigation.

Quantitative Data

To date, there is a notable absence of published studies providing quantitative data on the concentration of free or glycosidically bound 4-HMA in plant tissues. This represents a significant knowledge gap and an area ripe for research.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of 4-HMA.

Extraction of this compound from Microbial and Plant Tissues

The following protocol is a general guideline and may require optimization depending on the specific matrix.

Materials:

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 80% methanol (v/v) in water, acidified with 0.1% formic acid

-

Centrifuge tubes

-

Centrifuge (capable of 10,000 x g and 4°C)

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation:

-

Microbial Cells: Harvest cells from culture by centrifugation (5,000 x g, 10 min, 4°C). Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

-

Plant Tissue: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.

-

-

Homogenization:

-

Grind the frozen plant tissue or microbial cell pellet to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.

-

-

Extraction:

-

Transfer a known weight of the powdered sample (e.g., 100 mg) to a centrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent.

-

Vortex thoroughly for 1 minute.

-

Incubate on ice for 30 minutes, with intermittent vortexing.

-

-

Clarification:

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Filtration:

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

Storage:

-

Store the extracts at -80°C until analysis.

-

General workflow for the extraction of this compound.

Quantification of this compound by UPLC-MS/MS

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

4-HMA: Precursor ion (m/z) 167.03 -> Product ion (m/z) 121.03 (corresponding to loss of HCOOH)

-

Internal Standard (e.g., ¹³C₆-4-HMA): Precursor ion (m/z) 173.05 -> Product ion (m/z) 127.05

-

-

Optimization: Cone voltage and collision energy should be optimized for maximum sensitivity for 4-HMA and the internal standard.

Quantification:

-

Prepare a calibration curve using authentic standards of 4-HMA of known concentrations.

-

Spike a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-4-HMA) into all samples and standards to correct for matrix effects and variations in instrument response.

-

Calculate the concentration of 4-HMA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This compound Synthase (HmaS) Activity Assay

This assay measures the conversion of 4-HPP to 4-HMA.

Materials:

-

Purified HmaS enzyme or cell-free extract

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

4-Hydroxyphenylpyruvate (4-HPP) solution (10 mM in water)

-

Ferrous sulfate (FeSO₄) solution (10 mM in water, freshly prepared)

-

Ascorbate solution (100 mM in water, freshly prepared)

-

Quenching solution: 1 M HCl

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

-

880 µL Assay Buffer

-

10 µL 10 mM FeSO₄

-

10 µL 100 mM Ascorbate

-

50 µL Enzyme solution

-

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding 50 µL of 10 mM 4-HPP.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes). The reaction time should be within the linear range of product formation.

-

Reaction Quenching: Stop the reaction by adding 100 µL of 1 M HCl.

-

Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant for 4-HMA formation using the UPLC-MS/MS method described above.

Workflow for the this compound Synthase (HmaS) activity assay.

Future Perspectives and Conclusion

The study of this compound offers exciting opportunities, particularly in the realm of plant science and biotechnology. While microbial pathways for 4-HMA production are being actively explored for industrial applications, the fundamental knowledge of its natural occurrence and physiological role in plants is lagging.

Key areas for future research include:

-

Screening of Plant Species: A systematic screening of diverse plant species, especially those known to produce other mandelic acid derivatives or related phenolic compounds, is necessary to identify natural sources of 4-HMA.

-

Identification of Plant Homologs of HmaS: Bioinformatic approaches combined with biochemical characterization are needed to identify and validate plant enzymes responsible for 4-HMA biosynthesis.

-

Elucidation of Physiological Roles: Investigating the potential roles of 4-HMA in plant defense, development, and response to environmental stress will provide valuable insights into plant secondary metabolism.

-

Metabolic Engineering in Plants: The knowledge gained from microbial systems can be translated to engineer plants for the enhanced production of 4-HMA and its derivatives.

References

- 1. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. The Mandelate Pathway, an Alternative to the Phenylalanine Ammonia Lyase Pathway for the Synthesis of Benzenoids in Ascomycete Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 6. The Mandelate Pathway, an Alternative to the Phenylalanine Ammonia Lyase Pathway for the Synthesis of Benzenoids in Ascomycete Yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Catalytic Heart of Non-Ribosomal Peptide Antibiotic Biosynthesis: A Technical Guide to 4-Hydroxymandelate Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymandelate synthase (4-HMA synthase or HMS) is a non-heme Fe(II)-dependent dioxygenase that plays a pivotal role in the biosynthesis of various glycopeptide antibiotics, including vancomycin.[1][2] It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) and molecular oxygen into (S)-4-hydroxymandelate (4-HMA) and carbon dioxide.[3] This reaction is a key committed step in providing the 4-hydroxyphenylglycine precursor, a non-proteinogenic amino acid frequently incorporated into these complex natural products.[1][2] Understanding the intricate mechanism and kinetics of 4-HMA synthase is paramount for endeavors in synthetic biology, metabolic engineering, and the development of novel antimicrobial agents. This guide provides an in-depth technical overview of the enzyme's core catalytic features, quantitative kinetic data, and detailed experimental protocols for its study.

Catalytic Mechanism

4-HMA synthase shares a similar structural fold and utilizes the same substrates as 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] However, the two enzymes catalyze distinct reactions. While HPPD hydroxylates the aromatic ring of the substrate, 4-HMA synthase specifically hydroxylates the benzylic carbon of HPP.[4][6]

The catalytic cycle of 4-HMA synthase is proposed to proceed through the following key steps:

-

Substrate Binding: The reaction initiates with the binding of the substrate, 4-hydroxyphenylpyruvate (HPP), to the Fe(II) center in the active site of the enzyme.

-

Oxygen Binding and Activation: Molecular oxygen then binds to the Fe(II)-HPP complex. This is followed by an electron transfer from the Fe(II) center and the substrate to O₂, leading to the formation of a highly reactive Fe(IV)=O (ferryl) intermediate.

-

Decarboxylation: The pyruvate side chain of HPP undergoes oxidative decarboxylation, releasing carbon dioxide and forming a 4-hydroxyphenylacetate (HPA) intermediate.[7][8]

-

Hydroxylation: The Fe(IV)=O intermediate then abstracts a hydrogen atom from the benzylic carbon of the HPA intermediate.[6][7] This is followed by a rapid rebound of the hydroxyl group to the resulting benzylic radical, forming the product, (S)-4-hydroxymandelate.[6] Kinetic isotope effect studies support this hydrogen atom abstraction/rebound mechanism.[6][7]

-

Product Release: The final step involves the release of the product, 4-HMA, from the active site, regenerating the free enzyme for the next catalytic cycle.

Kinetics

The kinetic parameters of 4-HMA synthase from Amycolatopsis orientalis have been determined through pre-steady-state and steady-state kinetic analyses. The enzyme exhibits typical Michaelis-Menten kinetics. A summary of the key quantitative data is presented below.

| Parameter | Value | Enzyme Source | Method | Reference |

| Km for HPP | 59 µM | Amycolatopsis orientalis | Anaerobic substrate titration | [1][2][9] |

| kcat | 0.3 s⁻¹ | Amycolatopsis orientalis | Pre-steady-state analysis | [1][2][10] |

| k1 (HPP binding) | 1 x 10⁵ M⁻¹s⁻¹ | Amycolatopsis orientalis | Pre-steady-state analysis | [1][2][9] |

| k2 (First intermediate) | 250 s⁻¹ | Amycolatopsis orientalis | Pre-steady-state analysis | [1][2][9] |

| k3 (Product complex formation) | 5 s⁻¹ | Amycolatopsis orientalis | Pre-steady-state analysis | [1][2][9] |

| k4 (Rate-limiting step) | 0.3 s⁻¹ | Amycolatopsis orientalis | Pre-steady-state analysis | [1][2][9] |

Note: The reported kcat represents the rate-limiting step in multiple turnovers.[10]

Experimental Protocols

Recombinant Expression and Purification of 4-HMA Synthase

A common method for obtaining purified 4-HMA synthase for in vitro studies involves recombinant expression in Escherichia coli.[10]

1. Gene Synthesis and Cloning:

-

Synthesize the gene encoding this compound synthase from Amycolatopsis orientalis (UniProt: O52791) with codon optimization for E. coli expression.

-

Incorporate restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends of the gene, respectively.

-

Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His₆-tagged protein.[10]

2. Protein Expression:

-

Transform E. coli BL21(DE3) cells with the expression plasmid.

-

Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[10]

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.[10]

3. Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation (5,000 x g, 15 minutes, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and 1 mg/mL lysozyme).[10]

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 minutes, 4°C) to remove cell debris.[10]

4. Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA resin column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged 4-HMA synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Buffer Exchange and Storage:

-

Perform buffer exchange on the purified protein fractions into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.[10]

-

Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm.

-

Aliquot the purified enzyme and store at -80°C.[10]

In Vitro Enzyme Assay and Kinetic Analysis

The activity of 4-HMA synthase can be determined by monitoring the formation of the product, this compound, over time.

1. Reaction Setup:

-

Prepare a reaction mixture containing:

-

50 mM buffer (e.g., HEPES or Tris-HCl, pH 7.5)

-

A source of Fe(II) (e.g., 100 µM (NH₄)₂Fe(SO₄)₂)

-

A reducing agent to maintain the iron in the ferrous state (e.g., 1 mM ascorbate)

-

Varying concentrations of the substrate, 4-hydroxyphenylpyruvate (HPP), to determine Km.

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified 4-HMA synthase.

2. Reaction Incubation and Quenching:

-

Incubate the reaction for a defined period, ensuring that the reaction remains in the linear range.

-

Quench the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid) to a final concentration that will precipitate the enzyme and stop the reaction.

3. Product Quantification by HPLC:

-

Clarify the quenched reaction mixture by centrifugation.

-

Analyze the supernatant by reverse-phase High-Performance Liquid Chromatography (HPLC).

-

Use a C18 column and an appropriate mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid) to separate the product, this compound, from the substrate and other reaction components.

-

Monitor the elution profile using a UV detector at a wavelength where this compound has a strong absorbance (e.g., 275 nm).

-

Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of authentic this compound.

4. Data Analysis:

-

Calculate the initial reaction velocity for each substrate concentration.

-

Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax. The kcat can be calculated from Vmax and the enzyme concentration.

Conclusion

This compound synthase is a fascinating enzyme with a complex and elegant catalytic mechanism. Its role in the biosynthesis of medically important antibiotics makes it a significant target for both fundamental research and applied biocatalysis. The information provided in this technical guide offers a solid foundation for researchers and drug development professionals to further explore the intricacies of this enzyme, with the ultimate goal of harnessing its synthetic potential and developing novel therapeutic strategies.

References

- 1. The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The rate-limiting catalytic steps of hydroxymandelate synthase from Amycolatopsis orientalis. | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound synthase - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence for the mechanism of hydroxylation by 4-hydroxyphenylpyruvate dioxygenase and hydroxymandelate synthase from intermediate partitioning in active site variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intermediate partitioning kinetic isotope effects for the NIH shift of 4-hydroxyphenylpyruvate dioxygenase and the hydroxylation reaction of hydroxymandelate synthase reveal mechanistic complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tyrosine Catabolism Pathway Leading to 4-Hydroxymandelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathway leading from L-tyrosine to 4-hydroxymandelate. This pathway represents a significant branch of tyrosine catabolism with implications in both normal physiological processes and therapeutic applications. This document details the enzymes involved, their kinetic properties, and rigorous experimental protocols for their study, alongside logical and experimental workflow visualizations.

Introduction

Tyrosine, a non-essential amino acid, is a precursor for the synthesis of neurotransmitters, hormones, and melanin. Its catabolism is a critical metabolic process, primarily leading to the production of fumarate and acetoacetate, which enter the citric acid cycle. However, alternative catabolic routes, such as the pathway to this compound, are of growing interest due to their roles in the biosynthesis of valuable compounds and their association with certain metabolic disorders. This guide focuses on the enzymatic cascade that converts L-tyrosine into this compound, a key intermediate in the biosynthesis of various pharmaceuticals and fine chemicals.

The Enzymatic Pathway from L-Tyrosine to this compound

The conversion of L-tyrosine to this compound can proceed through two primary routes. The first is a more direct pathway involving the enzyme this compound synthase (HmaS). The second, a multi-step process, involves the intermediates 4-hydroxyphenylpyruvate and 4-hydroxyphenylacetate.

Key Enzymes and Reactions

The primary enzymes involved in the synthesis of this compound from L-tyrosine are:

-

Tyrosine Aminotransferase (TAT): Catalyzes the initial transamination of L-tyrosine to 4-hydroxyphenylpyruvate.

-

4-Hydroxyphenylpyruvate Oxidase: An alternative enzyme that can convert 4-hydroxyphenylpyruvate to 4-hydroxyphenylacetate.

-

This compound Synthase (HmaS): Directly converts 4-hydroxyphenylpyruvate to (S)-4-hydroxymandelate. This is a key enzyme offering a more direct route.

-

4-Hydroxyphenylacetate 3-Hydroxylase (HpaB/HpaC): A two-component monooxygenase that hydroxylates 4-hydroxyphenylacetate. While its primary product is 3,4-dihydroxyphenylacetate, it is an important enzyme in the broader metabolism of tyrosine-derived phenylacetates.

The main proposed pathways are visualized below:

Quantitative Data on Key Enzymes